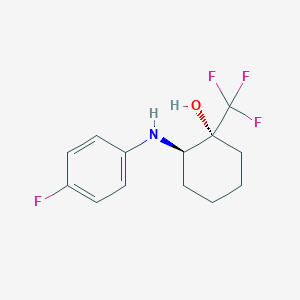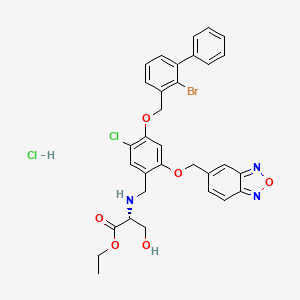![molecular formula C14H9Cl3 B11934507 1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDM2 is a selective, high-affinity antagonist of the aryl hydrocarbon receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
PDM2 is synthesized through a high-throughput screening method. The synthesis involves replacing the hydroxyl group of resveratrol with a chloride group, which significantly increases the affinity for the aryl hydrocarbon receptor while abolishing binding to the estrogen receptor .
Industrial Production Methods
The industrial production of PDM2 involves the use of advanced organic synthesis techniques. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions
PDM2 undergoes various types of chemical reactions, including:
Oxidation: PDM2 can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The replacement of functional groups in PDM2 is a common reaction, particularly the substitution of the hydroxyl group with a chloride group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Chlorinating agents like thionyl chloride are employed for the substitution reactions
Major Products
The major products formed from these reactions include various derivatives of PDM2, which have different affinities for the aryl hydrocarbon receptor and other molecular targets .
Scientific Research Applications
PDM2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the aryl hydrocarbon receptor.
Medicine: Explored for potential therapeutic applications in treating diseases related to the aryl hydrocarbon receptor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This interaction prevents the receptor from activating downstream signaling pathways, which can modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A natural compound with a hydroxyl group that binds to both the aryl hydrocarbon receptor and the estrogen receptor.
Indole-3-carbinol: Another aryl hydrocarbon receptor agonist with different binding affinities and biological effects
Uniqueness of PDM2
PDM2 is unique due to its high selectivity and affinity for the aryl hydrocarbon receptor, combined with its lack of affinity for the estrogen receptor. This makes it a valuable tool for studying the specific effects of aryl hydrocarbon receptor antagonism without the confounding effects of estrogen receptor binding .
Properties
Molecular Formula |
C14H9Cl3 |
|---|---|
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1- |
InChI Key |
JMYNPQVCVQVODQ-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)





![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

